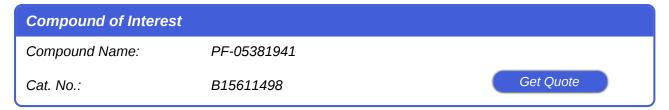


Application Notes and Protocols for PF-05381941

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05381941 is a potent, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1][2][3] By targeting these two key enzymes in inflammatory signaling pathways, **PF-05381941** serves as a valuable tool for research in inflammation, immunology, and oncology. These application notes provide detailed information on the physicochemical properties, solubility, and preparation of **PF-05381941** for in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of **PF-05381941** is provided in the table below for easy reference.



Property	Value	Source
IUPAC Name	N-(1-tert-butyl-5-(6-fluoro-4-(4-methylpiperazin-1-yl)pyridin-2-yl)-1H-pyrazol-4-yl)-N'-(4-methyl-1H-imidazol-2-yl)urea	N/A
Molecular Formula	C27H26N6O2	MedchemExpress
Molecular Weight	466.53 g/mol	MedchemExpress
CAS Number	1474022-02-0	[2][3]
Appearance	Off-white to brown solid powder	MedchemExpress
Purity	>99%	N/A
LogP (predicted)	3.2	N/A
pKa (predicted)	Basic pKa: 7.8	N/A
Melting Point	Not available	N/A

Solubility

PF-05381941 exhibits varying solubility depending on the solvent system. The following table summarizes its solubility in common solvents and formulations. It is important to note that for aqueous-based solutions, the use of co-solvents and excipients is necessary to achieve desired concentrations.



Solvent/Solvent System	Solubility	Notes
DMSO	≥ 100 mg/mL (≥ 214.35 mM)	Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (≥ 5.36 mM)	Results in a clear solution.
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (≥ 5.36 mM)	Results in a clear solution.
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 1.39 mg/mL (≥ 2.98 mM)	Results in a clear solution.

Preparation of Stock and Working Solutions: Experimental Protocols

Proper preparation of **PF-05381941** solutions is critical for experimental success. Below are detailed protocols for preparing stock and working solutions for in vitro and in vivo applications.

Preparation of a 10 mM DMSO Stock Solution

Materials:

- PF-05381941 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

 Weigh out the desired amount of PF-05381941 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of PF-05381941.



- Add the weighed PF-05381941 to a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution from 4.67 mg, add 1 mL of DMSO.
- Vortex the mixture thoroughly for 2-5 minutes until the powder is completely dissolved.
- If dissolution is slow, briefly sonicate the solution in an ultrasonic bath.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

Preparation of an Aqueous Formulation for In Vivo Studies (Example)

This protocol describes the preparation of a vehicle formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Materials:

- PF-05381941
- Anhydrous DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Protocol:

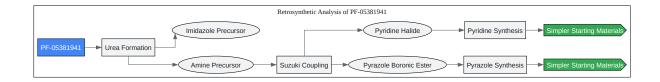
• Prepare a concentrated stock solution of **PF-05381941** in DMSO (e.g., 25 mg/mL).



- To prepare 1 mL of the final formulation, add 100 μL of the 25 mg/mL PF-05381941 DMSO stock solution to a sterile tube.
- Add 400 μL of PEG300 to the tube and mix thoroughly by vortexing.
- Add 50 μL of Tween-80 and vortex again until the solution is homogeneous.
- Add 450 µL of sterile saline to the mixture and vortex one final time to ensure a clear and uniform solution.
- This protocol yields a 2.5 mg/mL solution of PF-05381941. The final concentration can be adjusted by altering the concentration of the initial DMSO stock.

Chemical Synthesis

A detailed, step-by-step experimental protocol for the chemical synthesis of **PF-05381941** is not readily available in the public domain. The synthesis of complex heterocyclic molecules like **PF-05381941** typically involves a multi-step process. A plausible, though unconfirmed, high-level retrosynthetic analysis is presented below. The synthesis would likely involve the formation of the substituted pyrazole and pyridine cores, followed by their coupling and subsequent elaboration to introduce the urea and imidazole moieties.



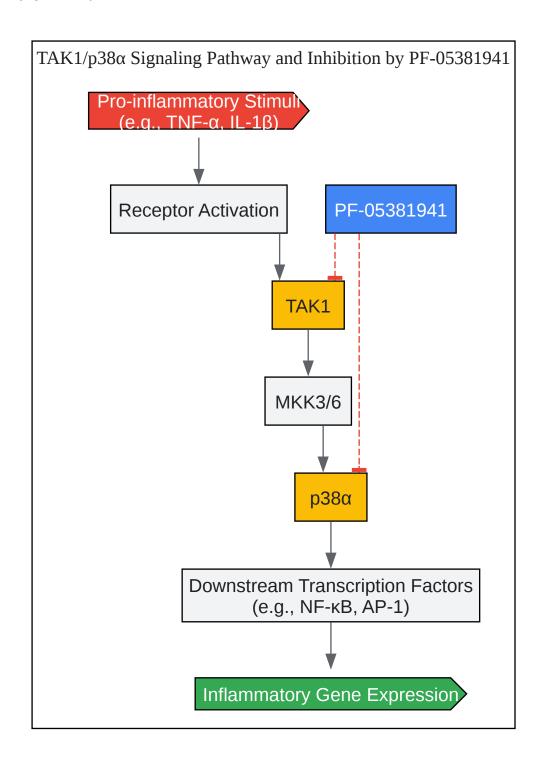
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A high-level retrosynthetic analysis for **PF-05381941**.

Signaling Pathway



PF-05381941 exerts its biological effects by inhibiting the TAK1 and p38α kinases. These kinases are central components of signaling cascades that are activated by various extracellular stimuli, including pro-inflammatory cytokines like TNF- α and IL-1 β , as well as cellular stress. Inhibition of TAK1 and p38 α by **PF-05381941** can block the downstream activation of transcription factors such as NF- κ B and AP-1, leading to the suppression of inflammatory gene expression.





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Inhibition of the TAK1/p38 α signaling pathway by **PF-05381941**.

Storage and Stability

- Solid: Store at -20°C for up to 3 years.
- Stock Solutions: Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[1]

Disclaimer: **PF-05381941** is for research use only and is not intended for human or veterinary use. Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment.

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References

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